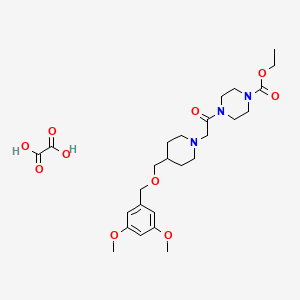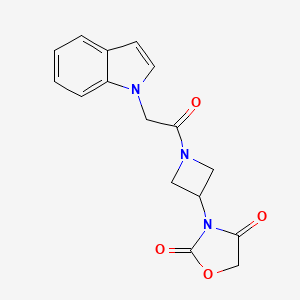
3-(1-(2-(1H-indol-1-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-(2-(1H-indol-1-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione is a complex organic compound featuring an indole moiety, an azetidine ring, and an oxazolidine-2,4-dione structure. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-(2-(1H-indol-1-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione typically involves multi-step organic reactions. One common approach includes:
Formation of the Indole Moiety: Starting with an indole derivative, such as 1H-indole, which undergoes acetylation to introduce the acetyl group.
Azetidine Ring Formation: The acetylated indole is then reacted with an azetidine precursor under conditions that promote ring closure, often involving a base such as sodium hydride.
Oxazolidine-2,4-dione Formation: The final step involves the cyclization of the intermediate with a suitable reagent to form the oxazolidine-2,4-dione ring. This step may require the use of a dehydrating agent like thionyl chloride.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Types of Reactions:
Oxidation: The indole moiety can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups in the oxazolidine-2,4-dione ring can be reduced using agents such as lithium aluminum hydride.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups under basic or acidic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.
Major Products:
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Conversion of oxazolidine-2,4-dione to oxazolidine-2,4-diol.
Substitution: Various substituted azetidine derivatives depending on the nucleophile used.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its unique reactivity and potential as a synthetic intermediate.
Biology and Medicine:
- Potential applications in drug discovery due to its structural similarity to bioactive molecules.
- Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry:
- Could be used in the development of new materials with specific chemical properties.
- Potential applications in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The biological activity of 3-(1-(2-(1H-indol-1-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione is likely due to its ability to interact with various molecular targets. The indole moiety can bind to receptors and enzymes, modulating their activity. The azetidine and oxazolidine rings may enhance the compound’s binding affinity and specificity, leading to potent biological effects.
相似化合物的比较
3-(1-(2-(1H-indol-1-yl)acetyl)azetidin-3-yl)oxazolidine-2-one: Lacks one carbonyl group compared to the dione.
3-(1-(2-(1H-indol-1-yl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione: Contains a sulfur atom in place of the oxygen in the oxazolidine ring.
Uniqueness:
- The presence of both the indole and oxazolidine-2,4-dione moieties in a single molecule provides a unique combination of reactivity and biological activity.
- The azetidine ring adds to the structural complexity and potential for diverse chemical transformations.
This compound’s unique structure and reactivity make it a valuable subject for further research in various scientific fields.
属性
IUPAC Name |
3-[1-(2-indol-1-ylacetyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c20-14(9-17-6-5-11-3-1-2-4-13(11)17)18-7-12(8-18)19-15(21)10-23-16(19)22/h1-6,12H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJXJAKADVDMNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CN2C=CC3=CC=CC=C32)N4C(=O)COC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
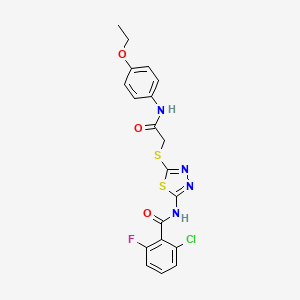
![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2875894.png)
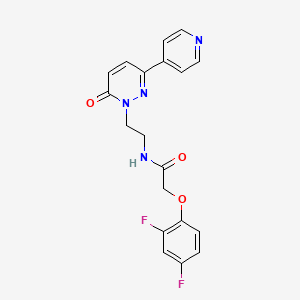
![[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2875896.png)
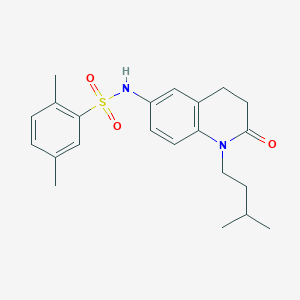
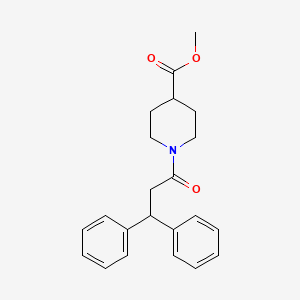
![N-{[N'-(6-amino-5-nitropyrimidin-4-yl)hydrazinecarbonyl]methyl}-2-chloro-6-fluorobenzamide](/img/structure/B2875903.png)
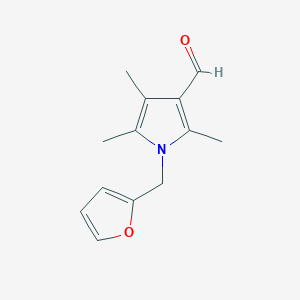
![Thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2875909.png)

![N-benzyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-phenylacetamide](/img/structure/B2875912.png)
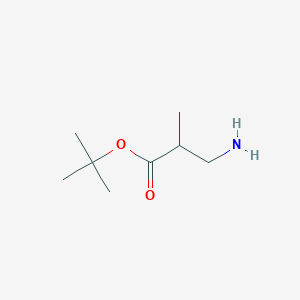
![4-bromo-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2875914.png)
